molecular formula C20H23N5O3S B2822796 N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105208-63-6

N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2822796
CAS No.: 1105208-63-6
M. Wt: 413.5
InChI Key: SHVOTAXHMQXNMQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers exploring new therapeutic agents and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Attachment of the pyridinone moiety: This step involves the reaction of the triazole intermediate with a pyridinone derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Researchers study its interactions with biological targets to understand its mechanism of action and potential efficacy.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its structural features might impart desirable characteristics such as enhanced stability or reactivity, making it useful in various applications.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: shares similarities with other compounds containing the 1,2,4-triazole ring, pyridinone moiety, and thioether linkage.

    This compound: can be compared to other triazole-based compounds used in medicinal chemistry, such as antifungal agents or enzyme inhibitors.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structure includes a thioacetamide moiety linked to a 1,2-dihydropyridine and a triazole ring, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be represented as follows:

N 2 ethoxyphenyl 2 5 1 ethyl 2 oxo 1 2 dihydropyridin 3 yl 4 methyl 4H 1 2 4 triazol 3 yl thio acetamide\text{N 2 ethoxyphenyl 2 5 1 ethyl 2 oxo 1 2 dihydropyridin 3 yl 4 methyl 4H 1 2 4 triazol 3 yl thio acetamide}

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of 1,2-dihydropyridines have shown efficacy against various bacterial strains. A study found that derivatives with thioacetamide linkages displayed potent activity against Escherichia coli and Enterococcus faecalis, with some compounds achieving zones of inhibition comparable to standard antibiotics like amoxicillin .

2. Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds featuring similar triazole and pyridine moieties have demonstrated selective inhibition of these enzymes. For example, a related compound exhibited an IC50 value of 46.42 µM against BChE . This suggests that N-(2-ethoxyphenyl)-2-{(5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio}acetamide may possess similar inhibitory effects.

3. Antioxidant Activity

Compounds derived from triazoles and pyridines are often evaluated for their antioxidant properties. The presence of electron-rich nitrogen atoms in the triazole ring enhances the ability to scavenge free radicals. Preliminary studies indicate that related compounds have shown significant antioxidant activity in vitro .

Case Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of thioacetamide derivatives, researchers synthesized several analogs and evaluated their biological activities. The synthesized compounds were tested for antimicrobial and enzyme inhibitory activities using standard protocols. Notably, one derivative exhibited a remarkable zone of inhibition against E. coli, highlighting the potential of these compounds in developing new antimicrobial agents .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of triazole-containing compounds. The study revealed that modifications at the ethoxyphenyl position significantly influenced biological activity. The most active compounds were those that maintained the thioacetamide linkage while varying the substituents on the triazole ring . This underscores the importance of structural modifications in enhancing biological efficacy.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-4-25-12-8-9-14(19(25)27)18-22-23-20(24(18)3)29-13-17(26)21-15-10-6-7-11-16(15)28-5-2/h6-12H,4-5,13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVOTAXHMQXNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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